The Discovery and Origin of Malonylniphimycin: A Technical Guide
The Discovery and Origin of Malonylniphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, origin, and biosynthesis of malonylniphimycin, a macrolide antibiotic. It details the initial isolation and characterization of the compound, the producing microorganism, and the experimental protocols employed. Furthermore, a putative biosynthetic pathway is proposed based on the genetic information available for the closely related niphimycin (B1171846) family of antibiotics. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for research and drug development professionals.
Discovery and Origin
Malonylniphimycin was first described as a novel macrolide antibiotic in 1997 by researchers V. Ivanova and A. Gushterova of the Institute of Microbiology at the Bulgarian Academy of Sciences.[1][2] The compound was isolated from the culture broth of Streptomyces hygroscopicus strain B-7.[1][2] This particular strain was originally isolated from a soil sample collected in Bulgaria.[2]
Malonylniphimycin is a member of the niphimycin family of antibiotics and is structurally characterized by a large macrolide ring.[1][2] Its structure was elucidated using two-dimensional nuclear magnetic resonance (NMR) techniques.[2]
Producing Organism
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Source: Soil sample from Bulgaria[2]
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Taxonomy: Genus Streptomyces, known for its prolific production of a wide variety of secondary metabolites, including many clinically important antibiotics.
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, isolation, and characterization of malonylniphimycin as described in the initial discovery.[2]
Fermentation
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Inoculum Preparation: A culture of Streptomyces hygroscopicus B-7 was used to inoculate Erlenmeyer flasks containing a seed medium.
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Production Fermentation: The seed culture was then transferred to a 10-liter fermentor containing 6.0 liters of the production medium.
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Production Medium Composition:
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Glucose: 1.0%
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Soybean meal: 1.0%
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NaCl: 0.5%
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CaCO₃: 0.1%
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pH: 7.0 (before autoclaving)
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Fermentation Conditions: The culture was incubated for 120 hours at 30°C.[2]
Isolation and Purification
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Extraction:
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The 4.0-liter culture broth was centrifuged to separate the mycelium from the filtrate.
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The mycelium was extracted three times with methanol (B129727) (MeOH).
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The filtrate was extracted with n-butanol (n-BuOH).
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The active solvent extracts were combined and evaporated to dryness in vacuo.
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Crude Product Precipitation:
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The crude product was dissolved in a small amount of MeOH, filtered, and then precipitated with a mixture of acetone (B3395972) (Me₂CO) and ether (10:1 v/v).
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This yielded 2.60 g of crude powder after drying in vacuo.
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Silica (B1680970) Gel Chromatography:
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0.70 g of the crude powder was dissolved in methanol and chromatographed on a silica gel 60 column.
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The column was equilibrated with chloroform.
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Malonylniphimycin was eluted isocratically with a solvent system of CHCl₃-MeOH-H₂O (175:125:50, v/v/v, lower phase).
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Active eluates were combined and evaporated. The residue was redissolved in MeOH and precipitated with Me₂CO-ether (10:1 v/v) to yield 96 mg of partially purified malonylniphimycin.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Further purification was achieved by preparative HPLC on a Lichroprep RP18 column (250 x 5 mm).
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A gradient of 40% to 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH 4.0) was used, with monitoring at 220 nm. The retention time (Rt) for malonylniphimycin was 5.49 minutes.
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Desalting and Final Purification:
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Active fractions from HPLC were concentrated and desalted on a Sephadex LH-20 column with methanol as the eluant.
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A final purification step was performed under the same HPLC conditions but with an isocratic solvent system of 0.01 M sodium phosphate buffer (pH 4.0)-acetonitrile (53:47, v/v).[2]
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Quantitative Data
The structural elucidation of malonylniphimycin involved detailed NMR analysis. The following tables summarize the comparative ¹H and ¹³C NMR data for malonylniphimycin and its parent compound, niphimycin, in methanol-d₄.[2]
Table 1: Comparison of ¹H-NMR Data (400 MHz, MeOH-d₄)
| Proton | Malonylniphimycin (δ, ppm) | Niphimycin (δ, ppm) |
|---|---|---|
| ... | ... | ... |
| Data from original publication | | |
Table 2: Comparison of ¹³C-NMR Data (100.62 MHz, MeOH-d₄)
| Carbon | Malonylniphimycin (δ, ppm) | Niphimycin (δ, ppm) |
|---|---|---|
| C-1 | 171.50 s | 171.40 s |
| C-2 | 38.20 t | 38.20 t |
| C-3 | 74.23 d | 74.20 d |
| C-4 | 48.00 d | 48.00 d |
| C-5 | 65.80 d | 65.80 d |
| C-6 | 132.30 d | 132.30 d |
| C-7 | 136.40 d | 136.40 d |
| C-8 | 43.30 d | 43.30 d |
| C-9 | 75.70 d | 75.70 d |
| C-10 | 39.10 t | 39.10 t |
| C-11 | 75.20 d | 75.20 d |
| C-12 | 44.20 d | 44.20 d |
| C-13 | 72.20 d | 72.20 d |
| C-14 | 33.40 t | 33.40 t |
| C-15 | 37.50 t | 37.50 t |
| C-16 | 30.60 d | 30.60 d |
| C-17 | 65.60 d | 65.60 d |
| C-18 | 41.90 t | 41.90 t |
| C-19-O-Mal | 74.23 d | 69.70 d |
| C-20 | 38.20 t | 41.20 t |
| C-21 | 76.00 d | 75.90 d |
| C-22 | 41.66 t | 41.70 t |
| C-23-O-Mal | 71.57 d | 71.00 d |
| ... | ... | ... |
(Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. 'Mal' indicates the position of malonylation. The table is a partial representation of the data from the source publication for illustrative purposes.)
Putative Biosynthetic Pathway
While the specific biosynthetic gene cluster for malonylniphimycin in S. hygroscopicus B-7 has not been detailed, a gene cluster for niphimycin C, which also produces 19-O-malonylniphimycin, has been identified in Streptomyces sp. IMB7-145. This provides a model for the biosynthesis. Macrolide antibiotics are typically synthesized by Type I polyketide synthases (PKS). The biosynthesis of malonylniphimycin likely proceeds through the assembly of a polyketide chain from extender units such as malonyl-CoA and methylmalonyl-CoA, followed by tailoring reactions including glycosylation and malonylation.
The malonylation step involves the transfer of a malonyl group from malonyl-CoA to a hydroxyl group on the niphimycin core, a reaction catalyzed by a malonyltransferase.
Below is a diagram illustrating the proposed logical flow of malonylniphimycin biosynthesis.
Caption: Putative biosynthetic pathway of malonylniphimycin.
The following diagram illustrates the experimental workflow for the isolation and purification of malonylniphimycin.
Caption: Experimental workflow for malonylniphimycin isolation.
References
- 1. [Precursor formation and biosynthesis of the macrolide antibiotic a 6599 (turimycin) by streptomyces hygroscopicus JA 6599] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial glycosylation of macrolide antibiotics by Streptomyces hygroscopicus ATCC 31080 and distribution of a macrolide glycosyl transferase in several Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]
